molecular formula C26H18N4O2S2 B296105 N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine

N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine

Cat. No. B296105
M. Wt: 482.6 g/mol
InChI Key: POHDBKOJOSDRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects that make it an interesting candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves the inhibition of certain enzymes that are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine include the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in lab experiments include its potential anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, more research is needed to fully understand the toxicity and safety of this compound.

Synthesis Methods

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves several steps. The first step involves the reaction of 1,3-benzothiazol-2-amine with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-bromo-1,3-benzothiazole to form the final product.

Scientific Research Applications

The potential applications of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in scientific research are numerous. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C26H18N4O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxyphenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C26H18N4O2S2/c1-3-7-23-21(5-1)29-25(33-23)27-17-9-13-19(14-10-17)31-32-20-15-11-18(12-16-20)28-26-30-22-6-2-4-8-24(22)34-26/h1-16H,(H,27,29)(H,28,30)

InChI Key

POHDBKOJOSDRKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5

Origin of Product

United States

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